Ácido 3-benzoilacrílico

Descripción general

Descripción

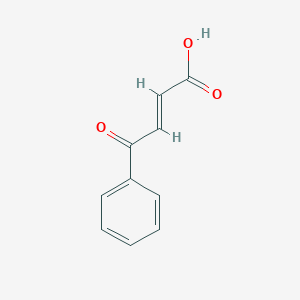

3-Benzoylacrylic acid, also known as 4-oxo-4-phenyl-2-butenoic acid, is a chemical compound with the molecular formula C10H8O3 . It is a yellow to yellow-brown crystalline powder . It can react with morpholine to obtain 2-morpholin-4-yl-4-oxo-4-phenyl-butyric acid .

Synthesis Analysis

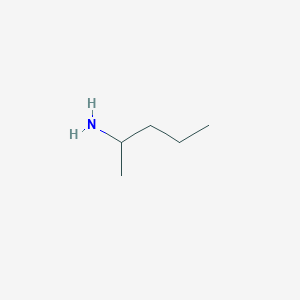

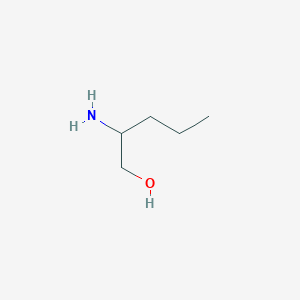

The synthesis of functionalized carbonylacrylic reagents, such as 3-Benzoylacrylic acid, involves coupling a commercially available trans-3-benzoylacrylic acid to payloads bearing a free amine .

Molecular Structure Analysis

The molecular weight of 3-Benzoylacrylic acid is 176.17 g/mol . The IUPAC name for this compound is (E)-4-oxo-4-phenylbut-2-enoic acid . The structure of this compound can be represented by the canonical SMILES string: C1=CC=C(C=C1)C(=O)C=CC(=O)O .

Chemical Reactions Analysis

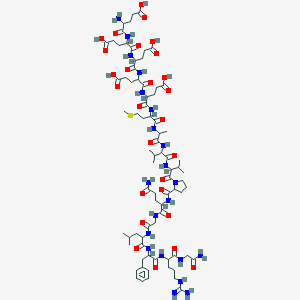

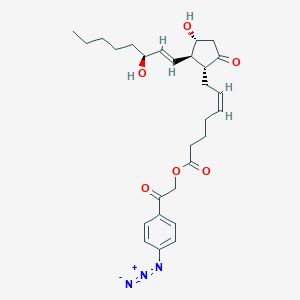

3-Benzoylacrylic acid can be used in the irreversible and selective modification of cysteine residues on antibodies, using functionalized carbonylacrylic reagents . This protocol is based on a thiol–Michael-type addition of native or engineered cysteine residues to carbonylacrylic reagents equipped with functional compounds such as cytotoxic drugs .

Physical And Chemical Properties Analysis

3-Benzoylacrylic acid is a yellow to yellow-brown crystalline powder . It has a molecular weight of 176.17 g/mol .

Aplicaciones Científicas De Investigación

Bioconjugación en Biología Molecular

El ácido 3-benzoilacrílico se utiliza en el campo de la biología molecular para la bioconjugación, específicamente para la conjugación de ADN-anticuerpos específica del sitio. Esta aplicación permite la unión precisa de anticuerpos a secuencias de ADN, lo cual es crucial para diversos propósitos diagnósticos y terapéuticos .

Inducción de Apoptosis en Investigación del Cáncer

En la investigación del cáncer, se ha demostrado que los derivados del ácido 3-benzoilacrílico inducen apoptosis en células de cáncer de pulmón (células A549). Esto implica disminuir el potencial de la membrana mitocondrial, aumentar la producción de especies reactivas de oxígeno y alterar los niveles de proteínas relacionadas con la apoptosis .

Modificación de Proteínas

El compuesto también se utiliza para la modificación de proteínas de cisteína. Este método es significativo para preparar conjugados de ADN-anticuerpos, los cuales son esenciales en inmunología y otros campos de investigación biológica .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-Benzoylacrylic acid has been shown to bind preferentially to Cys124 and Cys141 . This suggests that it may interact with enzymes, proteins, and other biomolecules that contain these cysteine residues. The nature of these interactions is likely to be covalent bonding, given the reactivity of the carbonyl group in 3-Benzoylacrylic acid .

Molecular Mechanism

It is known to bind to specific cysteine residues in proteins , which could lead to changes in protein function, enzyme inhibition or activation, and alterations in gene expression

Propiedades

IUPAC Name |

(E)-4-oxo-4-phenylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPDHGOODMBBGN-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060392, DTXSID30901612 | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_745 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 3-Benzoylacrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

17812-07-6, 583-06-2 | |

| Record name | (2E)-4-Oxo-4-phenyl-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17812-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoylacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzoylacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzoylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

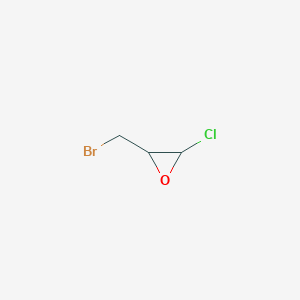

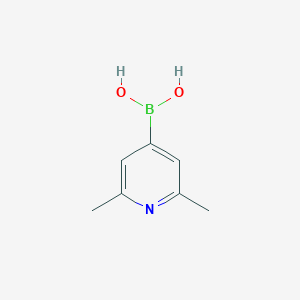

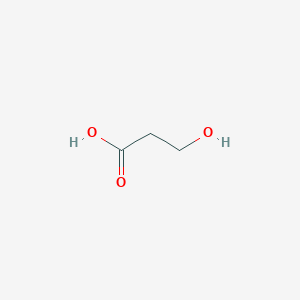

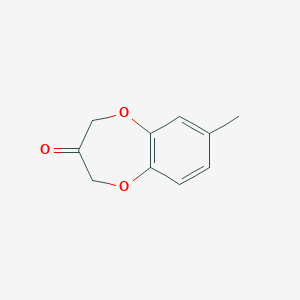

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

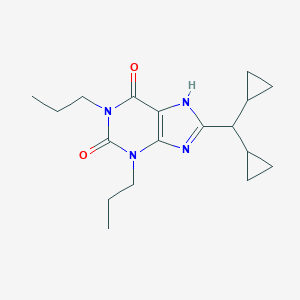

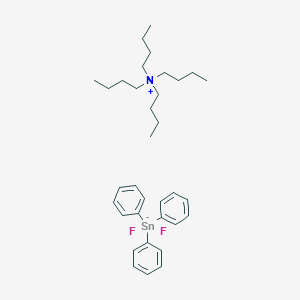

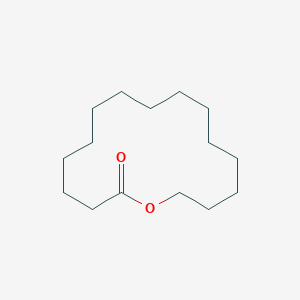

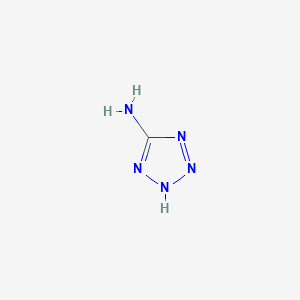

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 3-benzoylacrylic acid influence its tendency to undergo ring-chain tautomerism?

A: 3-Benzoylacrylic acid can exist in both open-chain and ring forms due to the possibility of ring-chain tautomerism. Studies using infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy have shown that substituents on the benzoyl group can impact the equilibrium between these forms. [] Electron-withdrawing groups tend to favor the ring form, while electron-donating groups shift the equilibrium towards the open-chain tautomer. This is attributed to the influence of the substituents on the acidity of the carboxylic acid group and the electrophilicity of the carbonyl group. []

Q2: How does substitution on the aromatic ring of 3-benzoylacrylic acid affect its acidity?

A: Research has demonstrated that the acidity of substituted trans-3-benzoylacrylic acids, measured by their pKa values, can be influenced by the electronic nature of substituents on the phenyl ring. [] This relationship is well-described by the Hammett equation, which quantitatively correlates substituent effects with reaction rates or equilibrium constants. Electron-withdrawing groups increase acidity, while electron-donating groups decrease acidity. [] This highlights the role of resonance and inductive effects in modulating the electron density of the carboxylic acid group.

Q3: Can 3-benzoylacrylic acid derivatives be used to synthesize other important compounds? If so, what are some examples?

A: Yes, 3-benzoylacrylic acid derivatives serve as versatile building blocks in organic synthesis. For instance, they can be reacted with hydrazine to yield 3-phenylpyridazones. [] This reaction is notable because it involves the cyclization of a trans-1,4-carbonyl compound, which is generally considered unreactive towards pyridazine ring formation. [] 3-Phenylpyridazones are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. Additionally, 3-benzoylacrylic acids undergo palladium-catalyzed decarboxylative arylation with arylboronic acids or aryl halides to produce chalcones. [] Chalcones exhibit a wide range of biological activities and are important structural motifs in medicinal chemistry.

Q4: Has 3-benzoylacrylic acid or its derivatives demonstrated any promising biological activity?

A: Research has explored the antibacterial activity of 3-benzoylacrylic acid derivatives. [, , ] Structure-activity relationship (SAR) studies have revealed that the presence and nature of substituents on the aromatic ring can significantly influence the potency of these compounds against various bacterial strains. This suggests that 3-benzoylacrylic acid derivatives could serve as a starting point for the development of novel antibacterial agents.

Q5: How does the crystal packing of 3-benzoylacrylic acid derivatives affect their photochemical reactivity?

A: The solid-state photochemistry of 3-benzoylacrylic acid derivatives can be dramatically influenced by their crystal packing. In the case of 2-(dibenzylamino)ethyl 3-benzoylacrylate, UV irradiation in the crystalline state leads to a quantitative [2+2] photocycloaddition reaction, forming a head-to-tail dimer. [] X-ray crystallography revealed that this efficient reactivity is due to CH/π interactions between aliphatic and aromatic C–H bonds and benzene rings, which pre-organize the molecules in a favorable orientation for the reaction. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.